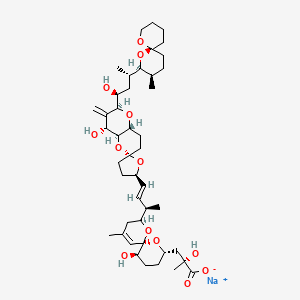
ESI-08
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ESI-08 is a potent and selective EPAC antagonist . It can completely inhibit both EPAC1 and EPAC2 with an IC50 of 8.4 μM . ESI-08 selectively blocks cAMP-induced EPAC activation, but does not inhibit cAMP-mediated PKA activation .
Molecular Structure Analysis
The molecular formula of ESI-08 is C20H23N3OS . Its molecular weight is 353.48 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
ESI-08 is a solid substance . It is soluble in DMSO at 100 mg/mL (ultrasonic and warming and heat to 60°C) . It should be stored at 4°C and protected from light .Scientific Research Applications
Electrospray Ionization Mass Spectrometric Analysis: Han and Gross (2005) discuss how electrospray ionization mass spectrometry (ESI/MS) facilitates the development of shotgun lipidomics and the utility of intrasource separation for analyzing biological samples. They emphasize the advancements in ESI/MS for quantitative analyses of global cellular lipidomes directly from crude lipid extracts (Han & Gross, 2005).
ESI-MS in Study of Metal-Ligand Solution Equilibria: Di Marco and Bombi (2006) review the application of ESI-MS in studying metal-ligand solution equilibria, including the advantages, drawbacks, and various applications in inorganic, organometallic, and analytical chemistry (Di Marco & Bombi, 2006).
Applications in Mechanistic Studies and Catalysis Research: Schröder (2012) explores the use of ESI-MS in mechanistic studies and catalyst development in synthetic and mechanistic research. The paper discusses the linkages between gas-phase data from ESI-MS and solution-phase processes (Schröder, 2012).
ESI-MS in Elemental Speciation Analysis: Schaumlöffel and Tholey (2011) provide an overview of the recent literature on ESI-MS for speciation analysis, mainly focusing on arsenic and selenium species, and discuss future trends in this research field (Schaumlöffel & Tholey, 2011).
Electrospray Ionization Using Wooden Tips: Hu et al. (2011) report a novel ESI-MS technique using disposable wooden tips for sample loading and ionization, demonstrating its applicability for various sample types (Hu et al., 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-cyclohexyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-13-8-9-14(2)16(10-13)12-25-20-22-18(15-6-4-3-5-7-15)17(11-21)19(24)23-20/h8-10,15H,3-7,12H2,1-2H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHOSZQLVLPEGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=C(C(=O)N2)C#N)C3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine](/img/structure/B560423.png)




![2-[(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)amino]ethanol hydrobromide](/img/structure/B560431.png)


